molecular formula C28H20N2O7 B3156172 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid CAS No. 82131-85-9

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid

Cat. No.: B3156172
CAS No.: 82131-85-9
M. Wt: 496.5 g/mol
InChI Key: DCXQKOZJGJDLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid is a complex organic compound with a molecular formula of C29H22N2O6 and a molecular weight of 494.508 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as carboxylic acids and amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-carboxybenzoyl chloride and 4-aminophenoxybenzene, followed by further functionalization steps to introduce the remaining aromatic rings and carboxylic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **2-[[4-[4-[(2-Carboxybenzoyl)amino]phenyl]sulfonyl]anilino]carbonyl]benzoic acid
  • 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid

Uniqueness

2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biological studies .

Properties

IUPAC Name

2-[[4-[4-[(2-carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O7/c31-25(21-5-1-3-7-23(21)27(33)34)29-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXQKOZJGJDLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Reactant of Route 3
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Reactant of Route 4
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Reactant of Route 6
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.